m-Phenoxybenzyl-alpha-isopropyl-2-naphthalinacetate
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Overview
Description
m-Phenoxybenzyl-alpha-isopropyl-2-naphthalinacetate is an organic compound with a complex structure that includes phenoxybenzyl and naphthalinacetate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-Phenoxybenzyl-alpha-isopropyl-2-naphthalinacetate typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the esterification of m-phenoxybenzyl alcohol with alpha-isopropyl-2-naphthalinacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions
m-Phenoxybenzyl-alpha-isopropyl-2-naphthalinacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
m-Phenoxybenzyl-alpha-isopropyl-2-naphthalinacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of m-Phenoxybenzyl-alpha-isopropyl-2-naphthalinacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
m-Phenoxybenzyl alcohol: Shares the phenoxybenzyl moiety but lacks the naphthalinacetate group.
alpha-Isopropyl-2-naphthalinacetic acid: Contains the naphthalinacetate group but lacks the phenoxybenzyl moiety.
Uniqueness
m-Phenoxybenzyl-alpha-isopropyl-2-naphthalinacetate is unique due to its combined structural features, which confer specific chemical and biological properties not found in its individual components .
Properties
CAS No. |
112473-83-3 |
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Molecular Formula |
C28H26O3 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(3-phenoxyphenyl)methyl 3-methyl-2-naphthalen-2-ylbutanoate |
InChI |
InChI=1S/C28H26O3/c1-20(2)27(24-16-15-22-10-6-7-11-23(22)18-24)28(29)30-19-21-9-8-14-26(17-21)31-25-12-4-3-5-13-25/h3-18,20,27H,19H2,1-2H3 |
InChI Key |
ICAAMTJXEOELFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC2=CC=CC=C2C=C1)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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